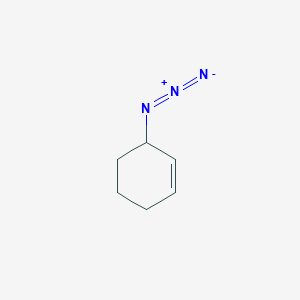

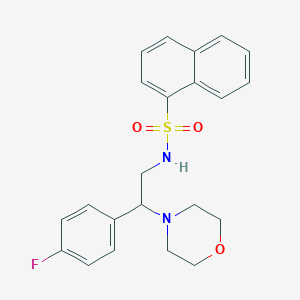

![molecular formula C15H14N2O5 B2516426 N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 2034436-61-6](/img/structure/B2516426.png)

N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists. The synthesis involved exploring different N-acyl, N-alkyl, and amino functions. Similarly, paper and detail the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which were prepared using indolization under Fischer conditions and amidification by condensation with 4-aminopyridine. Paper outlines the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was achieved by stirring specific reactants in dry dichloromethane, followed by the addition of lutidine and TBTU.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. Paper provides a detailed analysis of the crystal structure of an anticancer drug candidate, revealing intermolecular hydrogen bonds and intramolecular interactions that are significant for its activity. Although the exact molecular structure of "N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide" is not discussed, the principles of structure-activity relationships (SAR) from these studies can be applied to hypothesize about its potential interactions and binding affinities.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives are key to understanding their reactivity and potential for further chemical modifications. The papers describe various reactions, such as indolization, amidification, and the use of coupling agents like TBTU, which are common in the synthesis of acetamide compounds. These reactions are important for introducing different functional groups that can enhance the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, these properties are influenced by the molecular structure and substituents present in the compound. For example, the presence of hydrogen bonds, as mentioned in paper , can affect the compound's solubility and melting point. The biological evaluation of these compounds, as described in papers , , , and , also provides indirect information about their chemical properties, as these are related to their pharmacokinetic and pharmacodynamic profiles.

Applications De Recherche Scientifique

Corrosion Inhibition

Synthesis and Evaluation of New Long Alkyl Side Chain Acetamide, Isoxazolidine, and Isoxazoline Derivatives as Corrosion Inhibitors :This study involves the synthesis of acetamide derivatives with long alkyl chains and their evaluation as corrosion inhibitors for steel in acidic and oil medium. The compounds showed promising corrosion prevention efficiencies, suggesting potential applications of similar acetamide compounds in corrosion inhibition (Yıldırım & Cetin, 2008).

Analgesic Effects

Structure/Activity Studies Related to 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides A Novel Series of Potent and Selective Kappa-Opioid Agonists

:This research describes the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. Compounds in this series exhibited potent naloxone-reversible analgesic effects in mouse models, indicating the therapeutic potential of acetamide derivatives in pain management (Barlow et al., 1991).

Metal Complex Synthesis

New Metal Complexes of N2S2 Tetradentate Ligands Synthesis and Spectral Studies

:This study focuses on synthesizing new tetradentate ligands, including N-(pyridin-2-ylmethyl)acetamide derivatives, and their metal complexes. The complexes showed varied geometries, indicating the versatility of acetamide derivatives in coordinating with metals for potential applications in material science and catalysis (Al-jeboori et al., 2010).

Nucleophilic Aromatic Substitution

Rearrangement of 4-Amino-3-Halo-Pyridines by Nucleophilic Aromatic Substitution :This research demonstrates the rearrangement of halo-aminopyridines to pyridin-4-yl α-substituted acetamide products via nucleophilic aromatic substitution. The study provides insights into the synthetic utility of acetamide derivatives in organic synthesis (Getlik et al., 2013).

Propriétés

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c18-13(9-17-14(19)5-6-15(17)20)16-8-10-3-4-12(22-10)11-2-1-7-21-11/h1-4,7H,5-6,8-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYPVASONDUOFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2516344.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2516346.png)

![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)

![(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2516357.png)

![N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2516361.png)

![8-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2516362.png)

![4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2516364.png)